molecular formula C17H13NO B13024501 2-Styrylquinolin-8-ol

2-Styrylquinolin-8-ol

Katalognummer: B13024501
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: BKVXKVKAUFFGAM-PKNBQFBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Styrylquinolin-8-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a styryl group attached to the quinoline ring at the 2-position and a hydroxyl group at the 8-position. The unique structure of this compound endows it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Styrylquinolin-8-ol typically involves the Perkin condensation reaction. This reaction is carried out between 5-chloro-quinolin-8-ol and various aromatic aldehydes to form 5-chloro-2-styrylquinolin-8-yl acetates, which are then hydrolyzed to yield 5-chloro-2-styrylquinolin-8-ols . The reaction conditions often include the use of pyridine and water as solvents, with the reaction mixture being heated under reflux .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Styrylquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the styryl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Styrylquinolin-8-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Styrylquinolin-8-ol involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome . This inhibition is facilitated by the formation of stable hydrogen bonds with key residues in the enzyme’s active site.

Vergleich Mit ähnlichen Verbindungen

    8-Hydroxyquinoline: Shares the hydroxyl group at the 8-position but lacks the styryl group.

    5-Chloro-8-hydroxyquinoline: Similar structure with a chlorine atom at the 5-position.

    2-Styrylquinoline: Lacks the hydroxyl group at the 8-position.

Uniqueness: 2-Styrylquinolin-8-ol is unique due to the presence of both the styryl group and the hydroxyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific applications.

Eigenschaften

Molekularformel

C17H13NO

Molekulargewicht

247.29 g/mol

IUPAC-Name

2-[(E)-2-phenylethenyl]quinolin-8-ol

InChI

InChI=1S/C17H13NO/c19-16-8-4-7-14-10-12-15(18-17(14)16)11-9-13-5-2-1-3-6-13/h1-12,19H/b11-9+

InChI-Schlüssel

BKVXKVKAUFFGAM-PKNBQFBNSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2

Kanonische SMILES

C1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3O)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.